molecular formula C18H21NO B11724949 2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B11724949
M. Wt: 267.4 g/mol
InChI Key: BQGICMPTEAKWPW-UHFFFAOYSA-N
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Description

2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound with a complex structure that includes a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylbutanal with 2,3,4,9-tetrahydro-1H-carbazol-1-one under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one stands out due to its unique carbazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2-(2-ethylbutylidene)-4,9-dihydro-3H-carbazol-1-one

InChI

InChI=1S/C18H21NO/c1-3-12(4-2)11-13-9-10-15-14-7-5-6-8-16(14)19-17(15)18(13)20/h5-8,11-12,19H,3-4,9-10H2,1-2H3

InChI Key

BQGICMPTEAKWPW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C=C1CCC2=C(C1=O)NC3=CC=CC=C23

Origin of Product

United States

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